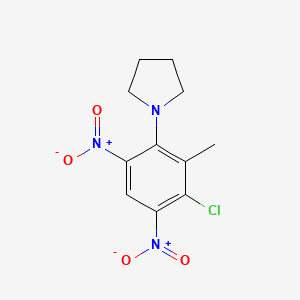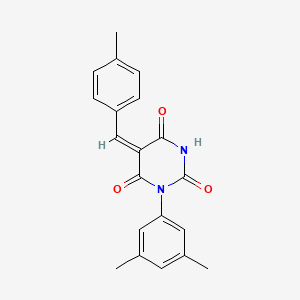![molecular formula C23H16N4O7S B11682531 (5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[4-(2,4-dinitrofenoxi)-3-metoxibencilideno]-2-(fenilamino)-1,3-tiazol-4(5H)-ona es un compuesto orgánico complejo que pertenece a la familia de los tiazoles. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol, un grupo fenilamino y un grupo dinitrofenoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-5-[4-(2,4-dinitrofenoxi)-3-metoxibencilideno]-2-(fenilamino)-1,3-tiazol-4(5H)-ona típicamente implica múltiples pasos. Un método común comienza con la preparación del anillo de tiazol, seguido de la introducción del grupo fenilamino y el grupo dinitrofenoxi. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y controles de temperatura para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para optimizar la eficiencia de la reacción, minimizar el desperdicio y garantizar la calidad constante del producto. El uso de técnicas analíticas avanzadas, como la cromatografía líquida de alta resolución (HPLC), es esencial para monitorear el proceso de síntesis y verificar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-5-[4-(2,4-dinitrofenoxi)-3-metoxibencilideno]-2-(fenilamino)-1,3-tiazol-4(5H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo resultando en la formación de óxidos u otros compuestos que contienen oxígeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que lleva a la formación de compuestos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que puede alterar las propiedades químicas del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr la transformación deseada.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción podría producir aminas u otras formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
(5E)-5-[4-(2,4-dinitrofenoxi)-3-metoxibencilideno]-2-(fenilamino)-1,3-tiazol-4(5H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios de inhibición enzimática y unión a proteínas.
Medicina: La investigación ha explorado su potencial como agente terapéutico, particularmente en el desarrollo de fármacos dirigidos a vías moleculares específicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas, como colorantes y polímeros.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-[4-(2,4-dinitrofenoxi)-3-metoxibencilideno]-2-(fenilamino)-1,3-tiazol-4(5H)-ona involucra su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura del compuesto le permite unirse a estas dianas, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y la molécula diana.
Propiedades
Fórmula molecular |
C23H16N4O7S |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(5E)-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16N4O7S/c1-33-20-11-14(12-21-22(28)25-23(35-21)24-15-5-3-2-4-6-15)7-9-19(20)34-18-10-8-16(26(29)30)13-17(18)27(31)32/h2-13H,1H3,(H,24,25,28)/b21-12+ |
Clave InChI |
HTZIZDCHNGNTGZ-CIAFOILYSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11682463.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)

![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)



![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)

![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
